Crystal Architecture: 1D Tubular Hydrogen-Bonded Network Versus Disordered 3-Isomer Derivatives
2-Thiophenecarboxamide crystallizes with four independent molecules in the asymmetric unit, linked by four N–H···O hydrogen bonds into a robust one-dimensional tubular structure. The unit cell volume is 2,274.1 (10) ų in the orthorhombic Pna21 space group [1]. In contrast, single-crystal analysis of biologically active thiophene-3-carboxamide derivatives reveals a complete absence of significant intermolecular hydrogen bonding; only weak intramolecular N–H···N contacts forming pseudo-six-membered rings are present, resulting in a markedly different packing motif [2]. This structural divergence means the 2-isomer provides predictable, directional hydrogen-bonding capacity for co-crystal design, whereas the 3-isomer derivatives pack primarily via dispersion forces.
| Evidence Dimension | Solid-state supramolecular architecture |
|---|---|
| Target Compound Data | Orthorhombic Pna21, V = 2,274.1 ų, 4 independent molecules per asymmetric unit, 1D tubular N–H···O network |
| Comparator Or Baseline | 3-Thiophenecarboxamide derivatives: no significant intermolecular H-bonding; only intramolecular N–H···N pseudo-rings |
| Quantified Difference | Qualitative difference: ordered 1D H-bonded tube vs. non-H-bonded discrete molecular packing |
| Conditions | Single-crystal X-ray diffraction; 2TPCA crystallized from aqueous solution at room temperature |
Why This Matters
For procurement in crystal engineering or solid-formulation studies, the 2-isomer offers a structurally characterized, predictable hydrogen-bonding architecture not available with the 3-isomer.
- [1] Quesada, A., Santos, L.M.N.B.F., Low, J.N., Gomes, L.R., Schröder, B. Crystal Structure of 2-Thiophenecarboxamide: A One-dimensional Tubular Structure Formed by N–H···O Hydrogen Bonds. J. Chem. Crystallogr. 2009, 39, 747–752. DOI: 10.1007/s10870-009-9564-6 View Source
- [2] Vasu, et al. Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallogr. C 2004, 60 (9). DOI: 10.1107/s0108270104016014 View Source
